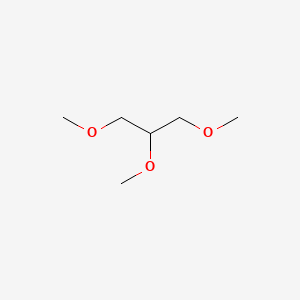

1,2,3-Trimethoxypropane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2,3-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-4-6(9-3)5-8-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYMIAFKNJGSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174674 | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-49-4 | |

| Record name | 1,2,3-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20637-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3-Trimethoxypropane synthesis from glycerol mechanism

An in-depth technical guide on the synthesis of 1,2,3-trimethoxypropane from glycerol (B35011), tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (1,2,3-TMP) is the trimethyl ether derivative of glycerol, a readily available and renewable resource often sourced from triglycerides in plants and animals.[1][2][3][4] Its favorable properties, including low toxicity, have led to its classification as a "green" solvent, presenting a viable and more environmentally friendly alternative to conventional solvents like diglyme.[1][2][3] The successful synthesis of 1,2,3-TMP has opened avenues for its use in various applications, including as a physical solvent for CO2 absorption and as an electrolyte in batteries.[1][5]

Synthesis of this compound via Phase Transfer Catalysis

The synthesis of this compound from glycerol can be effectively achieved in a single step through phase transfer catalysis, yielding good selectivity and yield.[6] This method involves the methylation of all three hydroxyl groups of the glycerol backbone.

Reaction Mechanism

The reaction proceeds through a stepwise methylation of the hydroxyl groups of glycerol. The mechanism involves the deprotonation of the hydroxyl groups by a strong base, such as potassium hydroxide (B78521) (KOH), to form alkoxides. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663), facilitates the transfer of the alkoxide ions from the solid or aqueous phase to the organic phase where the methylating agent is present. This process is repeated until all three hydroxyl groups are methylated, forming this compound. The reaction forms several intermediates, including 3-methoxypropan-1,2-diol, 1,3-dimethoxypropan-2-ol, and 2,3-dimethoxypropan-1-ol, before the final product is obtained.[7]

Caption: Reaction pathway for the synthesis of this compound from glycerol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from glycerol using phase transfer catalysis.[7]

Materials and Equipment

-

Reactants:

-

Glycerol (1.51 mol)

-

Potassium hydroxide (KOH) pellets, 85% (2.53 mol)

-

Tetrabutylammonium hydrogen sulfate ((n-Bu)4NHSO4) (15.6 mmol)

-

Methylating agent (e.g., dimethyl sulfate or methyl iodide)

-

-

Solvent for Extraction:

-

Drying Agent:

-

Calcium hydride (CaH2)

-

-

Equipment:

-

2 L double-walled glass reactor with a cooling system

-

Mechanical anchor Teflon stirrer

-

Soxhlet extractor

-

Distillation apparatus

-

Procedure

-

Reaction Setup: In a 2 L double-walled glass reactor equipped with a cooling system and a mechanical stirrer, add glycerol (139 g, 1.51 mol), potassium hydroxide pellets (142 g, 2.53 mol), and tetrabutylammonium hydrogen sulfate (5.28 g, 15.6 mmol).[7]

-

Methylation: The methylating agent is added to the reaction mixture. The reaction is stirred at a controlled temperature.

-

Work-up: After the reaction is complete, the solid salts are filtered.

-

Purification:

-

Product Isolation: this compound is collected as a colorless liquid at 66-69 °C / 90 mbar.[7]

Caption: Experimental workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from glycerol.

| Parameter | Value | Reference |

| Reactants | ||

| Glycerol | 1.51 mol (139 g) | [7] |

| Potassium Hydroxide (85%) | 2.53 mol (142 g) | [7] |

| (n-Bu)4NHSO4 | 15.6 mmol (5.28 g) | [7] |

| Product Yield | ||

| With Soxhlet Extraction | 79% (161 g) | [7] |

| Without Soxhlet Extraction | 57% | [7] |

| Distillation Conditions | ||

| Temperature | 66-69 °C | [7] |

| Pressure | 90 mbar | [7] |

Product Characterization

The synthesized this compound and reaction intermediates can be identified and analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The retention times (RT) for the components in a typical GC analysis are as follows:

| Compound | Retention Time (min) | Reference |

| 1,3-dimethoxypropan-2-ol | 7.09 | [7] |

| This compound | 7.49 | [7] |

| 3-methoxypropan-1,2-diol | 7.58 | [7] |

| 2,3-dimethoxypropan-1-ol | 7.66 | [7] |

| Glycerol | 9.62 | [7] |

Conclusion

The synthesis of this compound from glycerol via phase transfer catalysis is an efficient method for producing a valuable, green solvent from a renewable feedstock. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to replicate and potentially optimize this synthesis for various applications. The low toxicity and favorable physical properties of 1,2,3-TMP underscore its potential as a sustainable alternative in chemical processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Item - this compound: A Glycerol-Derived Physical Solvent for CO2 Absorption - American Chemical Society - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: a bio-sourced glyme as electrolyte for lithium–O2 batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxypropane (TMP) is a glycerol-derived triether that has garnered significant interest as a green and sustainable solvent.[1][2] Its low toxicity and favorable physical properties make it a promising alternative to conventional solvents in various applications, including carbon dioxide capture and as an electrolyte in battery technologies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and a key application workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various scientific sources and provide a quantitative basis for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃ | [3][4] |

| Molecular Weight | 134.17 g/mol | [3][4] |

| Boiling Point | 148 °C (estimated at 1 atm) | [1] |

| 66-69 °C (at 90 mbar) | [1] | |

| Melting Point | 209.07 K (-64.08 °C) (calculated) | [5] |

| Density (at 20°C) | 0.9390 g/cm³ | [1] |

| Viscosity (at 20°C) | 1.25 cP | [1] |

| Vapor Pressure (at 25°C) | 3.49 mbar | [1] |

| Solubility in Water | Log10 of Water Solubility (mol/L): 0.29 (calculated) | [5] |

| Solubility in Organic Solvents | Miscible with common organic solvents. | |

| CO₂ Solubility (Henry's Constant at 30°C) | 44.2 atm | [1] |

Experimental Protocols

The following sections detail the methodologies employed for the determination of key physicochemical properties of this compound.

Density Measurement

Density measurements of this compound were conducted using a Mettler-Toledo DM45 DeltaRange density meter.[1] This instrument operates based on the principle of electromagnetically induced oscillation of a U-shaped glass tube. The instrument automatically compensates for changes in atmospheric pressure. A minimum sample volume of 1.2 cm³ is required for analysis. The accuracy of the density measurements is reported to be within ±0.00005 g/cm³ across all operating temperatures.[1] For the determination of the temperature-dependent density, measurements were recorded at 10°C intervals over a range of 20 to 80°C.[1]

Viscosity Measurement

The viscosity of this compound was determined using a Brookfield DV-II+ Pro viscometer.[1] For these measurements, a "ULA" spindle and a jacketed sample cell were utilized, a configuration suitable for viscosities below 25 cP. This setup requires a minimum fluid volume of 16 cm³.[1] The temperature of the sample was controlled to within ±0.01°C using a Brookfield TC-602P circulating bath. Viscosity values were recorded at ten different temperatures between 20 and 80°C. The accuracy of the viscometer's torque measurements is ±1% of the reading, with a repeatability of ±0.2%.[1]

Vapor Pressure Measurement (Transpiration Method)

The absolute vapor pressure of this compound was measured using the transpiration method. In this technique, a stream of inert gas (N₂) is passed through a saturator containing the sample coated on small glass beads at a constant temperature (maintained to ±0.1 K). The gas becomes saturated with the vapor of the substance. The transported material is then collected in a cold trap, and the amount of condensate is quantified by gas chromatography (GC).

CO₂ Solubility Measurement

The solubility of carbon dioxide in this compound was determined in a 60 mL glass pressure tube. A known mass of the solvent and a magnetic stir bar were placed in the vessel. The system was then degassed under vacuum to remove any residual air.[1] CO₂ was introduced into the vessel at a controlled pressure, and the system was allowed to reach equilibrium, as indicated by a stable pressure reading. The amount of dissolved CO₂ was determined by measuring the mass increase of the vessel.[1] The experiments were conducted over a temperature range of 30-75°C and pressures from 2 to 10 atm.[1]

Synthesis of this compound

This compound is synthesized from glycerol, a readily available and renewable resource. The synthesis is achieved through a phase transfer catalysis method.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound from glycerol.

Application in CO₂ Capture

A significant application of this compound is as a physical solvent for the capture of carbon dioxide from gas streams. The process leverages the solubility of CO₂ in the solvent.

Experimental Workflow: CO₂ Capture Process

Caption: A simplified workflow of a CO₂ capture process using this compound.

Conclusion

This compound presents a compelling profile as a sustainable and versatile solvent. Its well-characterized physicochemical properties, coupled with its green credentials, position it as a valuable tool for researchers and scientists in various fields. The detailed experimental protocols provided herein offer a practical guide for its characterization, while the visualized workflows for its synthesis and application in CO₂ capture illustrate its potential in addressing contemporary environmental and technological challenges. Further research into its applications, particularly in drug development and other specialized chemical processes, is warranted.

References

Spectroscopic Profile of 1,2,3-Trimethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-Trimethoxypropane, a glycerol-derived solvent with growing interest in sustainable chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.52 - 3.47 | m | - | CH₂ |

| 3.42 | s | - | OCH₃ |

| 3.39 | s | - | OCH₃ |

| 3.31 | p | 5.8 | CH |

¹³C NMR (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 81.1 | CH |

| 71.9 | CH₂ |

| 59.1 | OCH₃ |

| 57.9 | OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2927 | C-H stretch |

| 2825 | C-H stretch |

| 1453 | C-H bend |

| 1114 | C-O stretch |

Mass Spectrometry (GC-MS, Electron Ionization)

| m/z | Relative Intensity (%) |

| 59 | 99.99 |

| 45 | 81.10 |

| 89 | 77.10 |

| 58 | 46.40 |

| 102 | 35.20 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A sample of this compound (approximately 5-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.6-0.7 mL) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer.

-

For ¹H NMR, the spectral width is typically set to cover the range of proton chemical shifts (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

-

A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation and Acquisition:

-

The IR spectrum is recorded using a Nicolet iS10 Smart iTR spectrometer with an ATR diamond.

-

The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

-

The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Instrumentation and Acquisition:

-

The analysis is performed on a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

The GC is equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

The carrier gas is helium at a constant flow rate (e.g., 1 mL/min).

-

The GC oven temperature is programmed to separate the components of the sample. A typical program might be: initial temperature of 70 °C for 2 minutes, then ramped to 310 °C at a rate of 15 °C/min, and held at 310 °C for 10 minutes.

-

The injector and transfer line temperatures are maintained at 220 °C and 280 °C, respectively.

-

For the MS, electron ionization is performed at a standard energy of 70 eV.

-

The mass analyzer scans a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

1,2,3-Trimethoxypropane CAS number and identifiers

An In-depth Technical Guide to 1,2,3-Trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This compound (TMP), a glycerol-derived ether, is emerging as a versatile and sustainable chemical with significant potential across various scientific and industrial sectors. Its favorable toxicological profile, coupled with its efficacy as a solvent, positions it as a "green" alternative to conventional solvents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and application, and an evaluation of its toxicological data. The information is tailored for researchers, scientists, and professionals in drug development who are seeking in-depth technical knowledge and practical methodologies related to this promising compound.

Chemical Identifiers and Nomenclature

A clear and unambiguous identification of a chemical substance is fundamental for scientific communication and regulatory purposes. This section provides the key identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 20637-49-4[1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| Synonyms | Glycerol (B35011) trimethyl ether, 1,2,3-Trimethyl glycerol triether[1][2][3][6] |

| Molecular Formula | C6H14O3[1][2][3] |

| InChI | InChI=1S/C6H14O3/c1-7-4-6(9-3)5-8-2/h6H,4-5H2,1-3H3[1][3][6] |

| InChIKey | CAYMIAFKNJGSOR-UHFFFAOYSA-N[1][3][6] |

| SMILES | COCC(COC)OC[1][6] |

| PubChem CID | 30210[1] |

| DSSTox Substance ID | DTXSID00174674[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior as a solvent and its potential applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 134.17 | g/mol | [1][5][6] |

| Boiling Point | 148 | °C | [5] |

| Density (at 15 °C) | 0.9401 | g/cm³ | [5] |

| logP (Octanol/Water Partition Coefficient) | 0.294 | [6] | |

| Water Solubility (log10WS) | 0.29 | mol/L | [6] |

| Vapor Pressure | Data available, measured by transpiration method | [7] | |

| Dynamic Viscosity | Temperature-dependent data available | cP | [7] |

| Refractive Index | Data available | [1] |

Table 3: Temperature-Dependent Density and Viscosity of this compound

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) |

| 20 | Value | ~15% less viscous than water |

| 30 | Value | Value |

| 40 | Value | Value |

| 50 | Value | Value |

| 60 | Value | Value |

| 70 | Value | Value |

| 80 | Value | Value |

Note: Specific values for density and viscosity at various temperatures are available in the cited literature and can be presented in a more detailed table if required.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in chemical reactions, as well as methods for the characterization of its physical properties.

Synthesis of this compound via Phase Transfer Catalysis

This protocol describes a one-step synthesis from glycerol with good yield and selectivity.[8]

Materials:

-

Glycerol

-

Potassium hydroxide (B78521) (KOH) pellets

-

Dimethyl sulfate (B86663) (DMS)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) as a phase transfer catalyst

-

Calcium hydride (CaH2)

Equipment:

-

2 L double-walled glass reactor with a cooling system and mechanical stirrer

-

Soxhlet extractor

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In the reactor, combine glycerol, KOH pellets, and TBAHS.

-

Cool the reactor to 15 °C.

-

Carefully add dimethyl sulfate dropwise to the reaction mixture.

-

After the initial addition, add the remaining KOH and then the rest of the DMS dropwise.

-

Stir the mixture vigorously at room temperature for 24-36 hours.

-

After the reaction, add pentane to the resulting solids and stir for several hours.

-

Separate the solids by vacuum filtration.

-

The salts can be further extracted overnight using a Soxhlet extractor with pentane.

-

Combine the filtrates and concentrate using a rotary evaporator.

-

Distill the crude product over CaH2 under reduced pressure (66-69 °C at 90 mbar) to obtain pure this compound.[9]

Reduction of Functional Groups using this compound as a Solvent

This compound serves as an effective solvent for the reduction of various functional groups.

This protocol utilizes 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) in combination with a copper catalyst.[8]

Materials:

-

Nitrile substrate

-

This compound (solvent)

-

1,1,3,3-tetramethyldisiloxane (TMDS)

-

Copper(II) triflate (Cu(OTf)2)

Procedure:

-

Dissolve the nitrile substrate in this compound.

-

Add Cu(OTf)2 to the solution.

-

Add TMDS to the reaction mixture.

-

Stir the reaction under appropriate conditions (e.g., temperature, time) to achieve the desired conversion to the corresponding amine.

Materials:

-

Ester or carboxylic acid substrate

-

This compound (solvent)

-

For esters: V(O)(OiPr)3 and TMDS

-

For carboxylic acids: InBr3 and TMDS

Procedure for Esters:

-

In a sealed tube under an inert atmosphere, dissolve the ester in this compound.

-

Add V(O)(OiPr)3 and TMDS.

-

Stir the mixture at 100 °C for 24 hours.

-

Work-up the reaction with THF and TBAF.[9]

Procedure for Carboxylic Acids:

-

In a sealed tube under an inert atmosphere, dissolve the carboxylic acid in this compound.

-

Add InBr3 and then slowly add TMDS.

-

Stir the mixture at 60 °C for 24 hours.

-

Purify the product by column chromatography.[9]

Measurement of Physicochemical Properties

Density is measured using a Mettler-Toledo DM45 DeltaRange density meter, which relies on the oscillation of a U-shaped glass tube.[7][10] The instrument provides measurements with an accuracy of ±0.00005 g/cm³.[7][10]

Viscosity is determined using a Brookfield DV-II+ Pro viscometer with a "ULA" spindle and a jacketed sample cell for temperature control.[7][10] The accuracy of the torque measurement is ±1% of the reading.[7][10]

CO2 solubility is measured gravimetrically in a glass pressure tube. The experimental workflow involves degassing the solvent, introducing CO2 at a specific pressure, allowing the system to reach equilibrium, and measuring the mass change. This process is repeated at various temperatures and pressures.[7][10]

Toxicity and Safety Profile

A significant advantage of this compound is its low toxicity profile, which has been evaluated according to OECD guidelines.[8]

Table 4: Summary of Toxicological Data for this compound

| Test | Guideline | Result |

| Acute Oral Toxicity | OECD TG 423 | LD50 > 2000 mg/kg[7] |

| Skin Sensitization | OECD Guideline | No skin sensitization[8] |

| Mutagenicity | OECD Guideline | No mutagenic activity[7] |

| Ecotoxicity (Aquatic) | OECD Guideline | No ecotoxicity in an aquatic environment[8] |

| Dermal Irritation | OECD Guideline | No dermal irritation[7] |

Acute Oral Toxicity Testing (OECD TG 423)

The acute toxic class method is a stepwise procedure using a small number of animals.[11] The test substance is administered orally at defined doses. The presence or absence of mortality determines the subsequent steps in the procedure.[11] For this compound, a limit test at 2000 mg/kg body weight was likely performed, resulting in no mortality and establishing the LD50 to be above this value.[7][11]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from glycerol.

Caption: Synthesis of this compound.

CO2 Solubility Measurement Workflow

This diagram outlines the experimental procedure for determining the solubility of CO2 in this compound.

Caption: CO2 Solubility Measurement Workflow.

Properties of this compound as a Green Solvent

This diagram illustrates the logical relationships between the properties of this compound that contribute to its classification as a "green" solvent.

Caption: Green Solvent Properties of this compound.

Conclusion

This compound presents a compelling case as a sustainable and safe alternative to many conventional solvents. Its derivation from the renewable feedstock glycerol, combined with a favorable toxicological and ecotoxicological profile, aligns well with the principles of green chemistry. For researchers and professionals in drug development, its properties as a solvent, coupled with its low toxicity, may offer new opportunities in formulation and synthesis where biocompatibility is paramount. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this promising chemical.

References

- 1. This compound | C6H14O3 | CID 30210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Propane, 1,2,3-trimethoxy- [webbook.nist.gov]

- 4. This compound | 20637-49-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Propane, 1,2,3-trimethoxy- (CAS 20637-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Solubility Profile of 1,2,3-Trimethoxypropane: A Technical Guide for Researchers

An In-depth Examination of the Solubility of a Promising Green Solvent in Common Organic Solvents

Introduction

1,2,3-Trimethoxypropane (TMP), a glycerol-derived ether, is emerging as a versatile and environmentally benign solvent with potential applications across the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its low toxicity, favorable physical properties, and origin from renewable resources make it an attractive alternative to conventional organic solvents.[3] This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in common organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development. While extensive quantitative data on its solubility in a wide array of organic solvents remains to be fully documented in publicly accessible literature, this guide synthesizes available qualitative information and provides standardized methodologies for its determination.

Core Physical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for its effective application as a solvent. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H14O3 | [4] |

| Molecular Weight | 134.17 g/mol | [4] |

| Boiling Point | 148 °C (estimated) | [5] |

| Density | 0.9401 g/cm³ at 15 °C | [3] |

| logP (Octanol/Water) | -0.1 | [4] |

Solubility in Organic Solvents

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in the reviewed literature, existing studies consistently describe it as having "excellent solubility" and being "compatible with a variety of organic solvents."[2] The miscibility of this compound with other solvents is a key factor in its utility for various applications, including its use as a high-quality solvent and extractant in pesticide manufacturing.[2]

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains both ether functional groups and a hydrocarbon backbone, suggests good miscibility with a wide range of organic solvents, from polar to non-polar. The following table provides a qualitative assessment of its expected miscibility with common organic solvents. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

| Solvent Class | Representative Solvents | Expected Miscibility with this compound |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible |

| Alkanes | Hexane, Heptane | Partially Miscible to Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible |

| Amides | Dimethylformamide (DMF) | Miscible |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible |

Experimental Protocols for Solubility and Miscibility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for the determination of the miscibility and solubility of this compound in various organic solvents.

Method 1: Visual Miscibility Determination

This method is a straightforward approach to qualitatively assess the miscibility of two liquids at a specific ratio.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers or vials

-

Vortex mixer

Procedure:

-

Measure equal volumes (e.g., 2 mL) of this compound and the test solvent into a clean, dry test tube.

-

Stopper the test tube and vortex the mixture vigorously for 30-60 seconds.

-

Allow the mixture to stand undisturbed for at least 5 minutes.

-

Observe the mixture for the presence of a single, homogeneous phase or two distinct layers.

-

Miscible: A single, clear phase is observed.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The formation of a cloudy or emulsified single phase that may separate over a longer period, or a change in the relative volumes of two distinct layers after mixing.

-

Method 2: Isothermal Titration for Quantitative Solubility

This method can be used to determine the saturation solubility of a solute in a solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest

-

Temperature-controlled water bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Prepare a series of known concentrations of this compound in the solvent of interest.

-

Calibrate the analytical instrument (e.g., GC) using these standards to create a calibration curve.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled bath and agitate it for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the mixture to settle, ensuring there is an undissolved phase of this compound.

-

Carefully extract a sample from the solvent phase, avoiding any of the undissolved solute.

-

Analyze the sample using the calibrated analytical instrument to determine the concentration of this compound. This concentration represents the saturation solubility at that temperature.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Visual Miscibility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound holds significant promise as a green and versatile solvent. While qualitative assessments indicate its broad miscibility with a range of common organic solvents, a clear need exists for the systematic, quantitative determination of its solubility parameters. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to generate this critical data, thereby facilitating the confident integration of this compound into diverse scientific and industrial applications. As research into this green solvent continues, a more comprehensive and quantitative understanding of its solubility profile is anticipated.

References

- 1. This compound: a bio-sourced glyme as electrolyte for lithium–O2 batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C6H14O3 | CID 30210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

The Green Synthesis of 1,2,3-Trimethoxypropane: A Technical Guide to Sustainable Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,3-trimethoxypropane (1,2,3-TMP), a promising green solvent and versatile chemical intermediate, from the renewable feedstock glycerol (B35011) is a subject of growing interest in the chemical and pharmaceutical industries. This guide provides a detailed overview of the green chemistry aspects of 1,2,3-TMP synthesis, focusing on sustainable methodologies, quantitative analysis of green metrics, and detailed experimental protocols. The valorization of glycerol, a major byproduct of biodiesel production, into value-added chemicals like 1,2,3-TMP is a prime example of the principles of a circular economy and green chemistry in action.[1]

Introduction to this compound and its Green Credentials

This compound is the trimethyl ether of glycerol.[2][3][4] Its potential as a green solvent is underscored by several key properties. It is derived from a renewable resource, glycerol, and exhibits low toxicity.[5] Studies have shown that 1,2,3-TMP has low acute toxicity, no skin sensitization, and no mutagenic activity.[5] This favorable toxicological profile, combined with its derivation from a biorefinery byproduct, positions 1,2,3-TMP as a sustainable alternative to conventional petroleum-derived solvents.

Synthetic Pathways to this compound

The primary focus of green synthesis of 1,2,3-TMP is the etherification of glycerol. Various methods have been explored for the etherification of glycerol, though specific examples for the synthesis of this compound are limited in publicly available literature.[6] This guide details a well-documented method using phase transfer catalysis and proposes a potentially greener alternative using dimethyl carbonate.

Synthesis via Phase Transfer Catalysis with Dimethyl Sulfate (B86663)

A one-step synthesis of this compound from glycerol can be achieved with good yield and selectivity using phase transfer catalysis.[5] This method, while effective, utilizes dimethyl sulfate (DMS), a highly toxic and carcinogenic methylating agent. However, from an atom economy perspective, DMS is more efficient than other traditional methylating agents like methyl iodide.

Reaction Scheme:

Proposed Greener Synthesis using Dimethyl Carbonate

Dimethyl carbonate (DMC) is widely recognized as a green methylating agent due to its low toxicity and biodegradability.[7] It can be used as a substitute for toxic compounds like phosgene (B1210022) and dimethyl sulfate.[7] While the direct synthesis of 1,2,3-TMP from glycerol and DMC is not extensively documented in peer-reviewed literature, the successful base-catalyzed synthesis of glycerol carbonate from these reactants suggests the feasibility of this route for methylation.[8][9][10][11][12][13][14][15][16][17]

Proposed Reaction Scheme:

This proposed route would replace the highly toxic dimethyl sulfate and the strong base (NaOH) with a less hazardous methylating agent and a recyclable solid base catalyst, significantly improving the green profile of the synthesis.

Quantitative Analysis of Green Chemistry Metrics

A key aspect of evaluating the "greenness" of a chemical process is the use of quantitative metrics. Here, we compare the established phase transfer catalysis method with the proposed dimethyl carbonate route using Atom Economy and the Environmental Factor (E-Factor).

| Metric | Phase Transfer Catalysis (DMS) | Proposed Dimethyl Carbonate (DMC) Route (Theoretical) |

| Atom Economy | 35.4% | 51.5% |

| E-Factor (Estimated) | ~1.8 (excluding water) | <1 (expected, highly dependent on catalyst recycling and solvent use) |

| Reagent Toxicity | Dimethyl Sulfate (Highly Toxic, Carcinogenic) | Dimethyl Carbonate (Low Toxicity) |

| Byproducts | Sodium Sulfate (inorganic salt) | Carbon Dioxide and Water |

| Catalyst | Tetrabutylammonium hydrogen sulfate (Phase Transfer Catalyst) | Recyclable Solid Base Catalyst (e.g., hydrotalcite, supported alkali metal) |

Note: The E-Factor for the PTC route is an estimation based on the reported experimental protocol and assumes successful separation and disposal of byproducts. The E-Factor for the DMC route is a projection based on the greener nature of the reagents and the potential for catalyst recycling.

Experimental Protocols

Detailed Methodology for Synthesis via Phase Transfer Catalysis

This protocol is adapted from the supplementary information provided by Sutter et al. (2013).[18]

Materials:

-

Glycerol (139 g, 1.51 mol)

-

Potassium hydroxide (B78521) (KOH) pellets (85%, 284 g, 5.06 mol total)

-

Tetrabutylammonium hydrogen sulfate ((n-Bu)4NHSO4, 5.28 g, 15.6 mmol)

-

Dimethyl sulfate (DMS, 332 g, 2.60 mol total)

-

Calcium hydride (CaH2)

Procedure:

-

In a 2 L double-walled glass reactor equipped with a cooling system and a mechanical stirrer, add glycerol (139 g), 142 g of KOH pellets, and 5.28 g of (n-Bu)4NHSO4 in small portions with stirring.

-

Stir the mixture at room temperature for 30 minutes until it becomes more homogeneous.

-

Cool the reactor to 15 °C.

-

Carefully add half of the dimethyl sulfate (166 g) dropwise.

-

Slowly add the remaining KOH (142 g).

-

Add the remaining dimethyl sulfate (166 g) dropwise.

-

Stir the mixture vigorously at room temperature for 24-36 hours.

-

After the reaction, add pentane to the solid mixture and stir for several hours.

-

Separate the solids by vacuum filtration.

-

The salts can be further extracted in a Soxhlet extractor with pentane overnight to improve yield.

-

Concentrate the combined pentane solutions by rotary evaporation.

-

Distill the crude product under reduced pressure over CaH2 to obtain pure this compound (boiling point: 66-69 °C at 90 mbar).

Yield: 79% (with Soxhlet extraction), 57% (without Soxhlet extraction).[18]

Proposed Experimental Protocol for Synthesis using Dimethyl Carbonate

This proposed protocol is based on typical conditions for the base-catalyzed reaction of glycerol with dimethyl carbonate.

Materials:

-

Glycerol

-

Dimethyl Carbonate (DMC)

-

Solid base catalyst (e.g., calcined hydrotalcite, CaO, or supported K2CO3)

-

Methanol (for catalyst washing)

-

Solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Activate the solid base catalyst by calcination under appropriate conditions.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycerol, an excess of dimethyl carbonate (e.g., 3-5 molar equivalents), and the activated solid base catalyst (e.g., 1-5 wt% relative to glycerol).

-

Heat the reaction mixture to a temperature between 70-150 °C with vigorous stirring. The optimal temperature will depend on the chosen catalyst.

-

Monitor the reaction progress by techniques such as GC-MS or TLC.

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

The catalyst can be washed with methanol, dried, and calcined for reuse.

-

Remove the excess dimethyl carbonate from the filtrate by distillation.

-

Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Logical Workflow for Green Synthesis of 1,2,3-TMP from Glycerol

Caption: Valorization of glycerol to this compound.

Experimental Workflow for Phase Transfer Catalysis Synthesis

Caption: Workflow for 1,2,3-TMP synthesis via PTC.

Proposed Experimental Workflow for Dimethyl Carbonate Synthesis

Caption: Proposed workflow for 1,2,3-TMP synthesis via DMC.

Conclusion

The synthesis of this compound from glycerol represents a significant advancement in the development of sustainable chemical processes. The phase transfer catalysis route provides a viable method for its production, albeit with the significant drawback of using a highly toxic reagent. The proposed alternative using dimethyl carbonate offers a pathway to a much greener synthesis, aligning more closely with the principles of green chemistry by employing a less hazardous reagent and offering the potential for catalyst recycling. Further research and development of the dimethyl carbonate route are warranted to establish its industrial viability and to fully realize the potential of this compound as a key bio-based platform chemical and green solvent.

References

- 1. Glycerol as a sustainable solvent for green chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - this compound: A Glycerol-Derived Physical Solvent for CO2 Absorption - American Chemical Society - Figshare [acs.figshare.com]

- 5. This compound, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review [mdpi.com]

- 7. Addition of glycerol for improved methylation linkage analysis of polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. research.tue.nl [research.tue.nl]

- 14. researchgate.net [researchgate.net]

- 15. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. A Facile Synthesis of Glycerol Carbonate by Transesterification of Glycerol with Dimethyl Carbonate: Ceria Based Catalysts [scielo.org.mx]

- 17. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2,3-Trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 1,2,3-Trimethoxypropane

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for its handling, application, and for the design of thermal stability studies.

| Property | Value | Reference |

| Molecular Formula | C6H14O3 | [3][4] |

| Molecular Weight | 134.17 g/mol | [4] |

| Boiling Point | 66-69 °C at 90 mbar | [5] |

| Density | See Table 2 | [5] |

| Viscosity | See Table 3 | [5] |

| Appearance | Colorless liquid | [6] |

Table 1: Physicochemical Properties of this compound

Density of this compound

The density of this compound has been reported at various temperatures as detailed in Table 2.

| Temperature (°C) | Density (g/cm³) |

| 20 | 0.9654 |

| 30 | 0.9563 |

| 40 | 0.9472 |

| 50 | 0.9381 |

| 60 | 0.9290 |

| 70 | 0.9200 |

| 80 | 0.9109 |

Table 2: Temperature-Dependent Density of this compound.[5]

Viscosity of this compound

The viscosity of this compound as a function of temperature is presented in Table 3.

| Temperature (°C) | Viscosity (cP) |

| 20 | 1.34 |

| 30 | 1.11 |

| 40 | 0.94 |

| 50 | 0.81 |

| 60 | 0.70 |

| 70 | 0.62 |

| 80 | 0.55 |

Table 3: Temperature-Dependent Viscosity of this compound.[5]

Predicted Thermal Stability and Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is not available, its structure as a tri-substituted ether allows for predictions of its thermal behavior based on the known decomposition mechanisms of similar ethers. The primary pathway for the thermal decomposition of ethers in the absence of strong acids or bases is typically initiated by the homolytic cleavage of a C-O bond, which has the lowest bond dissociation energy in the molecule.

The decomposition of this compound is likely to proceed through a free-radical chain reaction mechanism. The initiation step would involve the cleavage of one of the C-O bonds to form an alkoxide and an alkyl radical. Subsequent propagation steps could involve hydrogen abstraction from another this compound molecule, leading to the formation of a variety of smaller, more volatile products.

A plausible, though hypothetical, decomposition pathway is illustrated below.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition characteristics of this compound, a series of standardized thermal analysis techniques should be employed. The following are detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity nitrogen (or other inert gas) and air (or oxygen)

-

Analytical balance

-

Sample pans (e.g., platinum, alumina)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Analysis:

-

Plot the mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as boiling and decomposition, and to determine the enthalpy of these processes.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity nitrogen (or other inert gas)

-

Hermetically sealed sample pans (e.g., aluminum, stainless steel)

-

Crimping press for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable DSC pan. Seal the pan using a crimping press to prevent evaporation before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a final temperature of 400 °C (or higher, depending on TGA results) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

-

Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to boiling and exothermic peaks corresponding to decomposition.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHd).

-

Accelerating Rate Calorimetry (ARC)

Objective: To study the time, temperature, and pressure relationships for the exothermic decomposition of this compound under adiabatic conditions, simulating a worst-case thermal runaway scenario.

Apparatus:

-

Accelerating Rate Calorimeter

-

Spherical sample bombs (e.g., titanium, stainless steel)

-

Pressure transducer

-

Thermocouple

Procedure:

-

Sample Preparation: Load a known amount of this compound (typically 1-5 g) into a clean, dry sample bomb.

-

Instrument Setup:

-

Place the sealed bomb inside the ARC calorimeter chamber.

-

Evacuate and then backfill the chamber with an inert gas if necessary.

-

-

Operational Mode (Heat-Wait-Search):

-

The instrument heats the sample to a specified starting temperature.

-

It then enters a "wait" period to allow for thermal equilibrium.

-

The instrument then "searches" for any self-heating (exothermic activity) from the sample, typically with a sensitivity of 0.02 °C/min.

-

If no exotherm is detected, the instrument increases the temperature by a set increment (e.g., 5-10 °C) and repeats the wait-search cycle.

-

-

Adiabatic Tracking:

-

Once self-heating is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment (no heat loss to the surroundings).

-

The instrument tracks the temperature and pressure increase of the sample as the decomposition reaction accelerates.

-

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine the onset temperature of the exothermic reaction.

-

Calculate the self-heat rate, time to maximum rate, and adiabatic temperature rise.

-

Experimental Workflow Visualization

The logical flow for a comprehensive thermal stability assessment of this compound is depicted in the following diagram.

Caption: Workflow for thermal stability assessment of this compound.

This structured approach, beginning with screening techniques like TGA and DSC and progressing to more specialized methods like ARC and evolved gas analysis, will provide a thorough understanding of the thermal stability and decomposition hazards of this compound. The data generated will be invaluable for ensuring its safe handling, storage, and use in various industrial and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a bio-sourced glyme as electrolyte for lithium–O2 batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Propane, 1,2,3-trimethoxy- [webbook.nist.gov]

- 4. This compound | C6H14O3 | CID 30210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

1,2,3-Trimethoxypropane safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxypropane (TMP), a glycerol-derived ether, is gaining attention as a potentially "green" and low-toxicity solvent. Its favorable properties have led to its consideration in various applications, including as a solvent for chemical reactions and for CO2 absorption.[1][2] This technical guide provides a comprehensive overview of the available safety data and handling precautions for this compound to ensure its safe use in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃ | [3] |

| Molecular Weight | 134.17 g/mol | [3] |

| CAS Number | 20637-49-4 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 146 °C (at 1013 hPa) | |

| Density | 0.959 g/cm³ (at 20 °C) | |

| Vapor Pressure | 4.5 hPa (at 20 °C) | |

| Solubility | Soluble in water | |

| Flash Point | 45 °C | |

| Auto-ignition Temperature | Not determined |

Toxicological Data

Toxicological studies on this compound have been conducted following OECD guidelines, indicating a low toxicity profile.[5] A summary of the available data is provided in Table 2.

| Endpoint | Result | Guideline | Reference |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) | OECD 423 | [5] |

| Skin Sensitization | Not sensitizing (guinea pig) | OECD 406 | [5] |

| Mutagenicity (Ames test) | Non-mutagenic | OECD 471 | [5] |

| Ecotoxicity | Low toxicity in aquatic environments | [5] |

Experimental Protocols

The toxicological data presented above were obtained using standardized OECD test guidelines. A brief overview of these methodologies is provided below.

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method involves the administration of the test substance to animals in a stepwise procedure. The starting dose level is selected from a series of fixed dose levels. The outcome of the test (survival or death of the animals) determines the next step, allowing for the classification of the substance into a specific toxicity class.[2][6][7][8][9]

-

OECD Guideline 406: Skin Sensitization: This guideline describes two main types of tests in guinea pigs: the guinea pig maximization test (GPMT) and the Buehler test. Both tests involve an induction phase, where the animals are exposed to the test substance, followed by a challenge phase to determine if a skin sensitization reaction has developed.[1][4][10][11][12]

-

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The test assesses the ability of a substance to cause mutations that revert the bacteria from a state of being unable to synthesize an essential amino acid to a state where they can.[13][14][15][16][17]

Hazard Identification and Classification

Based on the available data, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The Safety Data Sheet from ChemicalBook indicates "no data available" for GHS classification, pictograms, and hazard statements, which often implies a non-hazardous classification for substances that have been evaluated.[18] However, in the absence of a harmonized classification, it is crucial to handle the substance with care, following good laboratory practices.

Handling Precautions

To ensure the safe handling of this compound, the following precautions should be observed:

-

Ventilation: Handle in a well-ventilated place.[18]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable protective gloves.[18]

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Lab Coat: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Emergency Procedures

First Aid Measures

The following first aid measures should be taken in case of exposure to this compound, based on the available Safety Data Sheet.[18]

First Aid Procedures for this compound Exposure

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[18]

-

Specific Hazards: No specific hazards have been identified.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure a safe and effective cleanup.

Workflow for Handling a Chemical Spill of this compound

Conclusion

This compound presents a low-hazard profile based on the currently available toxicological data. However, as with any chemical, it should be handled with care in a laboratory setting. Adherence to the handling precautions and emergency procedures outlined in this guide will help to ensure the safety of all personnel. Researchers should always consult the most up-to-date Safety Data Sheet provided by their supplier before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 3. This compound | C6H14O3 | CID 30210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. This compound, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. eurolab.net [eurolab.net]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. nib.si [nib.si]

- 15. OECD Updated and Corrected Testing Guidelines – CRITICAL CATALYST [criticalcatalyst.com]

- 16. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 471 ... - OECD - Google Books [books.google.com]

- 17. biosafe.fi [biosafe.fi]

- 18. chemicalbook.com [chemicalbook.com]

The Emergence of a Green Solvent: A Technical Guide to 1,2,3-Trimethoxypropane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1,2,3-Trimethoxypropane (1,2,3-TMP), a promising bio-derived solvent. Until recently, this simple triether of glycerol (B35011) remained largely unexplored. The seminal work in 2013 reporting its first successful synthesis has spurred interest in its potential as a green and non-toxic alternative to conventional solvents.[1][2][3] This document details the synthetic pathway from its readily available precursor, glycerol, and outlines the key experimental protocols for its preparation and characterization. Quantitative physical and chemical data are presented in a structured format to facilitate comparison and application in research and development. Furthermore, this guide includes a visualization of the synthesis workflow to provide a clear understanding of the process.

Introduction: A Brief History and Discovery

This compound (also known as trimethyl glycerol) is the trimethyl ether of propane-1,2,3-triol, more commonly known as glycerol.[1][4] Glycerol is a ubiquitous and readily available natural product, derivable from plant and animal triglycerides.[1][4] Despite the simple structure of 1,2,3-TMP and the abundance of its precursor, its successful synthesis in a pure form was only recently reported in the literature in 2013 by Sutter et al.[1][2] Prior to this, there were virtually no studies on this compound.

The work by Sutter and colleagues highlighted the potential of 1,2,3-TMP as a "green" and less toxic alternative to solvents like diglyme, with which it is a constitutional isomer.[1][2] Subsequent studies have focused on characterizing its physical properties and exploring its applications, particularly in the field of CO2 absorption and as a solvent for chemical reactions.[1][4] Toxicity studies have indicated that 1,2,3-TMP exhibits low acute toxicity, no skin sensitization, and no mutagenicity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₃ | [5] |

| Molecular Weight | 134.17 g/mol | [5] |

| CAS Number | 20637-49-4 | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | 148 °C (at atmospheric pressure) | [6] |

| 66-69 °C (at 90 mbar) | [2] | |

| Density | 0.9401 g/cm³ (at 15 °C) | [6] |

| Viscosity | ~15% less viscous than water at the same temperature | [1] |

| Solubility | Miscible with many organic solvents | |

| XLogP3 | -0.1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 5 | [6] |

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

The first successful and scalable synthesis of this compound was achieved through a one-step reaction from glycerol using phase transfer catalysis.[7] This method provides good yield and selectivity.

Experimental Protocol: Synthesis via Phase Transfer Catalysis

This protocol is adapted from the method reported by Sutter et al.

Materials:

-

Glycerol (1.0 eq.)

-

Potassium hydroxide (B78521) (KOH) pellets (1.65 eq.)

-

Dimethyl sulfate (B86663) (DMS) (3.3 eq.)

-

Tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) (0.05 eq.)

-

Calcium hydride (CaH₂)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 2N solution in Et₂O

Equipment:

-

2 L double-walled glass reactor with a cooling system and mechanical stirrer

-

Addition funnel

-

Soxhlet extractor

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 2 L double-walled glass reactor equipped with a cooling system and a mechanical stirrer, add glycerol (1.0 eq.) and potassium hydroxide (KOH) pellets (1.65 eq.).

-

Addition of Reagents: Cool the mixture and add tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq.).

-

Methylation: Add dimethyl sulfate (DMS) (3.3 eq.) dropwise to the stirred mixture, maintaining the temperature below 40 °C using the cooling system.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 4 hours.

-

Work-up:

-

Add pentane to the reaction mixture and stir for several hours.

-

Filter the resulting slurry to separate the solid byproducts.

-

The solid salts can be further treated in a Soxhlet extractor with pentane overnight to recover any trapped product.

-

-

Purification:

-

Combine the pentane filtrates and concentrate the solution using a rotary evaporator.

-

Dry the crude product over calcium hydride (CaH₂).

-

Purify the this compound by distillation under reduced pressure (66-69 °C at 90 mbar).

-

Characterization of this compound

Following synthesis and purification, the identity and purity of this compound must be confirmed. Standard analytical techniques for characterization are outlined below.

Experimental Protocol: Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the synthesized product and confirm its molecular weight.

-

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).

-

Method:

-

Prepare a dilute solution of the purified 1,2,3-TMP in a volatile solvent (e.g., dichloromethane).

-

Inject the sample into the GC.

-

The typical temperature program starts at a low temperature (e.g., 70 °C) and gradually increases to a higher temperature (e.g., 310 °C).

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

The resulting chromatogram will show the retention time of the compound, and the mass spectrum will display its fragmentation pattern, with the molecular ion peak confirming the molecular weight.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the synthesized compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Prepare a sample by dissolving a small amount of the purified 1,2,3-TMP in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum to identify the different types of protons and their chemical environments.

-

Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms.

-

The spectra should be consistent with the structure of this compound. The ¹H NMR spectrum is expected to show signals corresponding to the methoxy (B1213986) protons and the protons on the propane (B168953) backbone.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Method:

-

Place a small drop of the purified liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR accessory.

-

Acquire the infrared spectrum.

-

The spectrum is expected to show characteristic C-O ether stretching bands and C-H alkane stretches, and the absence of a broad O-H stretch, confirming the complete methylation of glycerol.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound from glycerol.

Caption: Synthesis and purification workflow for this compound.

Conclusion

The discovery and synthesis of this compound represent a significant advancement in the development of sustainable and environmentally benign solvents. Its derivation from the readily available and renewable feedstock, glycerol, coupled with its favorable toxicological profile, positions it as a strong candidate for various applications in the chemical and pharmaceutical industries. This guide provides the foundational technical information required for researchers and professionals to explore and utilize this promising green solvent in their work. Further research into optimizing the synthesis and exploring a broader range of applications is warranted and encouraged.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Propane, 1,2,3-trimethoxy- (CAS 20637-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Properties of 1,2,3-Triethoxypropane: A Glycerol-Derived Green Solvent Candidate | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C6H14O3 | CID 30210 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Theoretical and Computational Studies of 1,2,3-Trimethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxypropane (1,2,3-TMP), a glycerol-derived ether, is emerging as a versatile and environmentally benign solvent with significant potential in various industrial applications. Its favorable toxicological profile, coupled with desirable physical properties, has prompted extensive theoretical and computational investigations to elucidate its molecular structure, properties, and potential applications. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, detailing its molecular geometry, vibrational properties, and key physical characteristics. Furthermore, it outlines the experimental protocols for its synthesis and characterization, offering a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

This compound (C₆H₁₄O₃, CAS: 20637-49-4) is a trimethyl ether of glycerol (B35011), positioning it as a bio-based and potentially sustainable chemical.[1] Unlike its linear isomer diglyme, 1,2,3-TMP exhibits low toxicity, making it an attractive alternative in applications where safety and environmental impact are paramount.[2] Its utility has been explored as a physical solvent for CO₂ capture and as a component in electrolytes for lithium-oxygen batteries.[3][4] Understanding the fundamental molecular properties of 1,2,3-TMP through computational modeling is crucial for optimizing its performance in these and other future applications.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the molecular structure and properties of this compound. Density Functional Theory (DFT) has been a primary tool for these investigations, offering a balance between accuracy and computational cost.

Molecular Geometry

Computational studies have utilized the B3LYP functional with the 6-31g+(d,p) basis set for geometry optimizations.[3] This level of theory is widely recognized for its ability to provide reliable geometric parameters for organic molecules. The resulting optimized structure would provide precise information on C-C, C-O, and C-H bond lengths, as well as the bond angles that define the molecule's shape. Conformational analysis is also a key aspect of understanding its structure, as the rotation around the C-C and C-O single bonds can lead to various conformers with different energies.[5]

Vibrational Analysis

Vibrational frequency calculations are typically performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) spectrum. A key outcome of these calculations is the absence of imaginary frequencies, which indicates a stable structure. While a detailed table of the calculated vibrational frequencies for 1,2,3-TMP is not available in the reviewed literature, the IR spectra have been recorded experimentally, providing a basis for comparison with theoretical predictions.[6]

Electronic Properties

Computational studies have successfully predicted key electronic properties of this compound. These properties are crucial for understanding its behavior as a solvent and in electrochemical systems.

| Property | Calculated Value | Reference |

| Dipole Moment | 2.08 D | [3] |

| Isotropic Polarizability | 88.16 Bohr³ | [3] |

These calculations were performed using the B3LYP functional with the 6-31g+(d,p) basis set, and partial charges were determined using CHelpG analysis.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the methylation of glycerol using a phase transfer catalyst.[6]

Materials:

-

Glycerol

-

Potassium hydroxide (B78521) (KOH) pellets

-

Dimethyl sulfate (B86663) (DMS)

-

(n-Bu)₄NHSO₄ (phase transfer catalyst)

Procedure:

-

In a 2 L double-walled glass reactor equipped with a cooling system and mechanical stirrer, glycerol, KOH pellets, and (n-Bu)₄NHSO₄ are successively introduced in small portions under stirring.

-

The mixture is stirred at room temperature for 30 minutes until it becomes more homogeneous.

-

The reactor is cooled to 15 °C, and dimethyl sulfate is added dropwise.

-

The remaining KOH is added slowly, followed by the dropwise addition of the remaining DMS.

-

The mixture is vigorously stirred at room temperature for 24 to 36 hours.

-

Pentane is added to the crude mixture, and the resulting salts are filtered and washed with pentane.

-

The salts are further extracted overnight in a Soxhlet extractor with pentane.

-